molecular formula C20H26N2S B565430 Etymemazine-d6 CAS No. 1215841-95-4

Etymemazine-d6

Cat. No.: B565430
CAS No.: 1215841-95-4
M. Wt: 332.539
InChI Key: USKHCLAXJXCWMO-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etymemazine-d6 is a deuterated derivative of etymemazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistamine, and anticholinergic effects. This compound is primarily used in research settings, particularly in proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etymemazine-d6 can be synthesized through the S_N2 alkylation of 2-ethylphenothiazine with 1-dimethylamino-2-methyl-3-chloropropane using sodamide as a base . The reaction involves the substitution of a hydrogen atom with a deuterium atom, resulting in the deuterated form of etymemazine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same S_N2 alkylation reaction. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Etymemazine-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Etymemazine-d6 has a wide range of applications in scientific research:

Mechanism of Action

Etymemazine-d6 exerts its effects through multiple pathways:

Comparison with Similar Compounds

Etymemazine-d6 is structurally related to other phenothiazines, such as:

  • Cyamemazine
  • Methotrimeprazine
  • Chlorpromazine

Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications .

Properties

IUPAC Name

3-(2-ethylphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHCLAXJXCWMO-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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